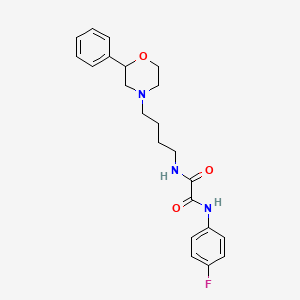

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

説明

特性

IUPAC Name |

N'-(4-fluorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c23-18-8-10-19(11-9-18)25-22(28)21(27)24-12-4-5-13-26-14-15-29-20(16-26)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQWFHLGMSRYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through halogenation reactions.

Synthesis of the Phenylmorpholino Intermediate: The phenylmorpholino intermediate is synthesized by reacting phenylmorpholine with appropriate alkylating agents.

Coupling Reaction: The final step involves coupling the fluorophenyl and phenylmorpholino intermediates using oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

化学反応の分析

Types of Reactions

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学的研究の応用

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

作用機序

The mechanism of action of N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

N-Phenylmorpholine: A structurally related compound with similar morpholino and phenyl groups.

4-Fluorobenzoyl-2-phenylmorpholine: Another related compound featuring a fluorophenyl group and a phenylmorpholino moiety.

Uniqueness

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

生物活性

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and related studies, providing a comprehensive overview of the compound's characteristics and effects.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a fluorinated phenyl group and a morpholino butyl chain, which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H30F1N3O3 |

| Molecular Weight | 387.5 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of oxalyl chloride with an appropriate amine precursor under controlled conditions. The reaction is often conducted in solvents such as dichloromethane or tetrahydrofuran and requires careful temperature management to optimize yield and purity.

Research indicates that this compound exhibits activity through modulation of specific biological pathways, potentially influencing neurotransmitter systems or cellular signaling mechanisms. The presence of the fluorinated phenyl group may enhance its binding affinity to target receptors.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antinociceptive Activity : In animal models, the compound has shown significant antinociceptive effects, suggesting potential use in pain management therapies.

- CNS Effects : Preliminary studies indicate that the compound may affect central nervous system (CNS) activity, warranting further investigation into its neuropharmacological profile.

- Antitumor Activity : Some research indicates possible antitumor properties, with effects observed in various cancer cell lines.

Case Studies

A review of case studies involving similar compounds provides insights into the potential applications of this compound:

- Case Study 1 : A study on morpholino derivatives demonstrated enhanced anticancer activity when combined with traditional chemotherapeutics.

- Case Study 2 : Research on fluorinated compounds indicated improved pharmacokinetics and bioavailability, which may be applicable to this oxalamide.

Q & A

Q. What are the optimal synthetic routes for N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Intermediate preparation : React 4-fluorophenylamine with oxalyl chloride to form the oxalamide core.

Morpholino-butyl chain incorporation : Use nucleophilic substitution or coupling agents (e.g., EDCI/HOBT) to attach the 2-phenylmorpholino-butyl group.

- Critical Conditions :

- Temperature : 0–5°C for oxalyl chloride reactions to prevent side products.

- Catalysts : Triethylamine for deprotonation; Pd-based catalysts for coupling steps.

- Purification : Silica gel chromatography (ethyl acetate/hexane) for intermediates.

- Yield Optimization : Monitor reaction progress via TLC; optimize molar ratios (e.g., 1.2:1 amine-to-oxalyl chloride) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; morpholino protons at δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) :

- HRMS : Confirm molecular ion peak (e.g., [M+H]+ = 454.2 g/mol).

- HPLC : Assess purity (>95% for biological assays).

- Elemental Analysis : Validate C, H, N, F percentages (±0.3% theoretical) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., sEH inhibition) with IC50 determination.

- Receptor Binding : Competitive binding assays (e.g., neurokinin receptors) with radiolabeled ligands.

- Cell Viability : MTT assays in cancer cell lines (e.g., IC50 values in HepG2 or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., pH, temperature, solvent DMSO concentration ≤0.1%).

- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity if fluorescence assays show variability).

- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific trends .

Q. What strategies are effective for studying the compound’s mechanism of action in neurokinin receptor modulation?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptor binding pockets (e.g., NK1R).

- Mutagenesis Studies : Identify critical residues (e.g., Asp263 in NK1R) via alanine scanning.

- Calcium Flux Assays : Measure intracellular Ca²⁺ changes in HEK293 cells expressing recombinant receptors .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace morpholino with piperazine; vary fluorophenyl position).

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors in oxalamide).

- Data Correlation : Plot substituent hydrophobicity (LogP) vs. activity to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。